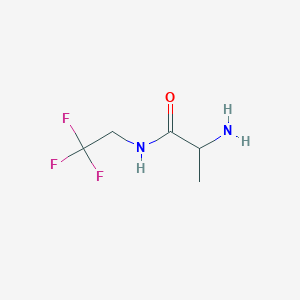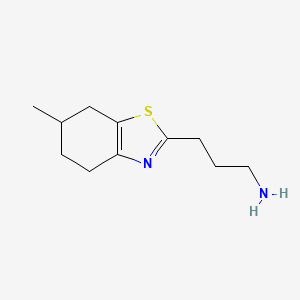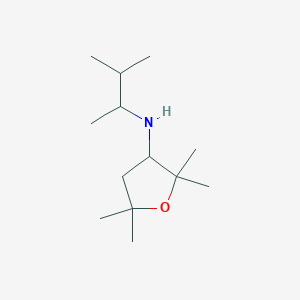
2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves several steps. One common synthetic route includes the reaction of 2,2,5,5-tetramethyltetrahydrofuran with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound includes studying its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine can be compared with similar compounds such as:
2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine: This compound has a similar structure but differs in the length of the alkyl chain attached to the nitrogen atom.
3,3,5,5-Tetramethylbenzidine: Although structurally different, this compound shares some chemical properties and applications in biochemical assays.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-(3-methylbutan-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C13H27NO/c1-9(2)10(3)14-11-8-12(4,5)15-13(11,6)7/h9-11,14H,8H2,1-7H3 |
InChI Key |
HKVATAVXEHOPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



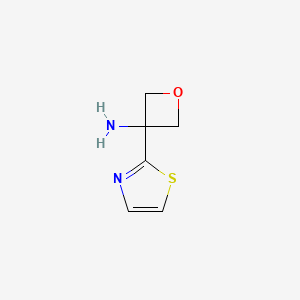
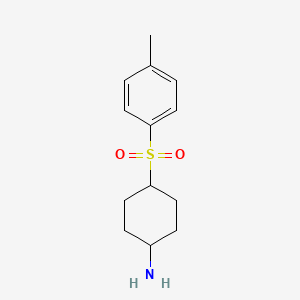
amine](/img/structure/B15261338.png)

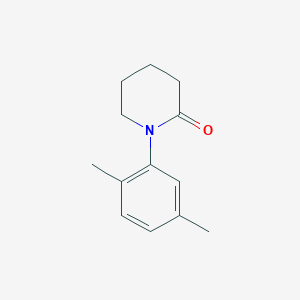
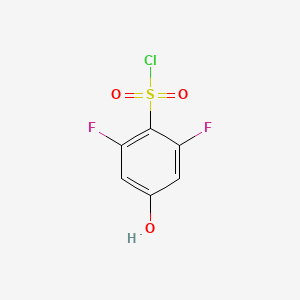
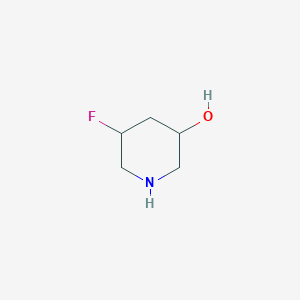
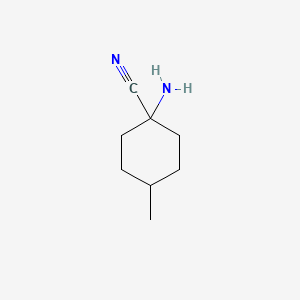
![3-(Chloromethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B15261377.png)
![4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15261378.png)

